(4-Chloro-2,6-difluorophenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions using specific sulfonyl chlorides and bases in appropriate solvents . This suggests that similar synthetic routes could potentially be employed for the synthesis of (4-Chloro-2,6-difluorophenyl)methanol, with adjustments for the presence of fluorine atoms and the absence of the sulfonyl group.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chlorophenyl compounds . The crystallographic data from related compounds can provide valuable information about the expected molecular geometry and conformation of (4-Chloro-2,6-difluorophenyl)methanol. For example, the piperidine ring in the mentioned compound adopts a chair conformation, which is a common conformation for six-membered rings .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of (4-Chloro-2,6-difluorophenyl)methanol. However, the presence of chloro and fluoro substituents on the aromatic ring in related compounds suggests that (4-Chloro-2,6-difluorophenyl)methanol could undergo various substitution reactions, where the substituents may influence the reactivity and selectivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Chloro-2,6-difluorophenyl)methanol can be inferred from related compounds. For instance, the presence of halogens is known to affect the density, solubility, and stability of the compound . The bioaccumulation and biomagnification data of tris(4-chlorophenyl)methanol in various organisms indicate that chlorophenyl compounds can be persistent in the environment and may exhibit similar behavior in biological systems .
Scientific Research Applications
Synthesis of Optical Isomers
(4-Chloro-2,6-difluorophenyl)methanol plays a critical role in the stereoselective synthesis of optical isomers, which are valuable in fine chemistry. A notable example is its involvement in the synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a precursor for pharmacologically significant products like L-carnitine. This process capitalizes on asymmetric hydrogenation techniques and employs microfluidic chip reactors for efficient production. The reaction conditions have been fine-tuned to achieve high enantioselectivity, making this compound invaluable in the creation of pure isomeric forms of chemical intermediates (Kluson et al., 2019).
Catalyst Performance Enhancement
In the realm of catalysis, especially for industrial processes like methanol synthesis, the incorporation of certain compounds related to (4-Chloro-2,6-difluorophenyl)methanol has shown significant promise. Catalysts embedded with rare earth elements, which may involve compounds structurally similar to (4-Chloro-2,6-difluorophenyl)methanol, have demonstrated enhanced performance. The unique chemical and physical properties of these elements, including their ability to switch between oxidation states and their basic nature, make them suitable for fine-tuning catalysts. This has been particularly evident in reactions involving methanol, where the surface basicity of the catalysts plays a pivotal role (Richard & Fan, 2018).
Interaction Studies in Non-Aqueous Mixtures
Studies on the interaction between methanol and other chemicals, such as carbon tetrachloride, have leveraged compounds similar to (4-Chloro-2,6-difluorophenyl)methanol. These interactions are crucial for understanding the behavior of volatile substances in the atmosphere and their role in processes like ozone depletion. The specific interaction between methanol and chemicals like carbon tetrachloride at the molecular level involves both hydrogen and halogen bond interactions. This research aids in deciphering the complex dynamics in non-aqueous mixtures and their implications on atmospheric chemistry (Pal et al., 2020).
Enhancing Chemical Reaction Efficiencies
In chemical synthesis processes, compounds akin to (4-Chloro-2,6-difluorophenyl)methanol have been utilized to expedite reactions and enhance efficiencies. For instance, the use of methanol as a H-transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has been a breakthrough. This methodology not only improves the reaction conditions but also results in the formation of desirable products with high efficiency, showcasing the potential of such compounds in optimizing and revolutionizing chemical synthesis processes (Pasini et al., 2014).
properties
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRUXYQDIIES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951461 | |
Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,6-difluorophenyl)methanol | |
CAS RN |
288154-93-8 | |
Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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